2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with potential applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a cyclohexylmethoxy group and a fluorophenyl group attached to a dioxaborolane ring. These structural elements contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of 2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-(cyclohexylmethoxy)-5-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar compounds to 2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters and boronic acids, such as:
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(3-methoxyphenyl)-1,3,2-dioxaborolane
- 2-(3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane These compounds share similar structural features and reactivity but differ in the specific substituents attached to the boronic ester group. The presence of the cyclohexylmethoxy and fluorophenyl groups in this compound makes it unique and potentially more versatile in certain applications .
Properties
CAS No. |
2246832-46-0 |
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Molecular Formula |
C19H28BFO3 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[3-(cyclohexylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H28BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h10-12,14H,5-9,13H2,1-4H3 |
InChI Key |
KVGSTCARHSSBIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC3CCCCC3 |
Purity |
95 |
Origin of Product |
United States |
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